molecular formula C14H12ClN5OS B2969055 1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one CAS No. 941911-63-3

1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one

Cat. No.: B2969055
CAS No.: 941911-63-3
M. Wt: 333.79
InChI Key: NPGQDABFKUPAOL-UHFFFAOYSA-N
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Description

1-({3-[(4-Chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one is a triazolopyrimidine derivative characterized by a 4-chlorophenylmethyl substituent on the triazole ring and a sulfanyl-linked propan-2-one group at position 7 of the pyrimidine core. Its structural features, such as the electron-withdrawing chlorine atom and the sulfanyl linkage, influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c1-9(21)7-22-14-12-13(16-8-17-14)20(19-18-12)6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGQDABFKUPAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ultrasound or microwave irradiation, can also be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a triazolopyrimidine backbone with analogs but differs in substituents and linker groups. A structurally related compound, 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone (hereafter referred to as Compound A), provides a basis for comparison:

Property Target Compound Compound A
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine
Triazole Substituent 4-Chlorophenylmethyl 4-Methylphenyl
Position 7 Linker Sulfanyl (-S-) Piperazinyl (-N-N-)
Ketone Substituent Propan-2-one 3-(4-Methoxyphenyl)-1-propanone
Molecular Formula C₁₆H₁₂ClN₅OS C₂₇H₂₇N₇O₂
Molecular Weight 357.81 g/mol 493.58 g/mol

Substituent Effects

  • 4-Chlorophenyl vs. In contrast, Compound A’s methyl group (electron-donating) may reduce polarity but improve metabolic stability .
  • Sulfanyl vs. Piperazinyl Linker (Position 7):
    The sulfanyl group in the target compound introduces a sulfur atom, which may confer higher lipophilicity (logP ~2.8 estimated) compared to Compound A’s piperazinyl linker (logP ~1.5), which enhances water solubility due to its basic nitrogen atoms .
  • Ketone Modifications: The propan-2-one group in the target compound lacks aromaticity, whereas Compound A’s 4-methoxyphenyl-propanone introduces a methoxy group, increasing steric bulk and possibly altering target selectivity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis involves fewer steps than Compound A due to the absence of a piperazine ring, reducing production costs .
  • Therapeutic Potential: Preliminary in silico studies suggest the target compound has stronger binding to ATP-binding sites in kinases (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for Compound A), but in vivo data are lacking.
  • Toxicity Risks: The chloro substituent raises concerns about hepatotoxicity, a common issue with halogenated aromatics.

Biological Activity

The compound 1-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)propan-2-one is a complex organic molecule characterized by its unique structural features, including a triazole and pyrimidine moiety linked via a sulfanyl group. This structural diversity suggests significant potential for various biological activities, making it an important subject of study in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C19H13Cl2N5OSC_{19}H_{13}Cl_2N_5OS, with a molecular weight of approximately 430.31 g/mol. The presence of a chlorophenyl group, triazole, and pyrimidine rings indicates a multifaceted interaction profile with biological targets.

Biological Activities

Preliminary studies indicate that compounds similar to this structure exhibit various biological activities. Notable activities include:

  • Antimicrobial : Compounds with similar triazole and pyrimidine structures have shown significant antimicrobial properties.
  • Anticancer : Certain derivatives have demonstrated efficacy against various cancer cell lines, particularly through mechanisms involving kinase inhibition.
  • Antiviral : The triazole moiety has been associated with antiviral activity against several viral strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AnticancerEffective against MCF-7 and Bel-7402 cell lines
AntiviralInhibition of viral replication

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to selectively inhibit kinases such as c-Met, which is crucial in cancer progression.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like acetylcholinesterase and urease, contributing to their pharmacological effects.
  • Receptor Binding : Investigations into receptor interactions reveal that the compound may bind effectively to various biological receptors, influencing signal transduction pathways.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of triazole derivatives found that modifications at specific positions on the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups was essential for increasing potency.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of related compounds indicated that those with sulfanyl linkages exhibited heightened activity against gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

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